molecular formula C16H12FN3O2S B5742753 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Cat. No.: B5742753
M. Wt: 329.4 g/mol
InChI Key: CJYQXBKBOUIEND-UHFFFAOYSA-N
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-3-fluorobenzamide
  • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chlorobenzamide
  • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-methylbenzamide

Uniqueness

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is unique due to the presence of both the benzothiazole core and the fluorinated benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability, bioavailability, and ability to interact with biological targets.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-9(21)18-12-5-6-13-14(8-12)23-16(19-13)20-15(22)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQXBKBOUIEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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